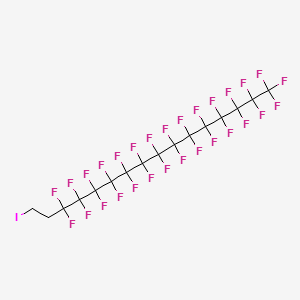

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane

Description

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-iodohexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H4F29I/c17-3(18,1-2-46)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGHLOYBMLYJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H4F29I | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070322 | |

| Record name | 2-(Perfluorotetradecyl)-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

874.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65510-55-6 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65510-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrahydroperfluorohexadecyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065510556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorotetradecyl)-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-iodohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane typically involves the following steps:

Iodination: The introduction of the iodine atom is usually carried out through halogen exchange reactions, where a precursor compound containing a different halogen (e.g., bromine) is treated with iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorine and iodine reagents. Safety measures are critical due to the potential hazards associated with these chemicals.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.

Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorinated carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or amines in polar solvents.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or ozone.

Major Products

The major products formed from these reactions include various fluorinated derivatives, which can have different functional groups replacing the iodine atom or modifications to the carbon chain.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.

Biology: Investigated for its potential use in imaging and diagnostic techniques due to its unique fluorine content.

Medicine: Studied for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine creates strong dipole interactions, which can influence the behavior of the compound in various environments. Additionally, the iodine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Fluorinated Iodoalkanes

Key Differences :

- Chain Length: The hexadecane chain (C16) in the target compound provides longer molecular packing compared to tetradecane (C14) derivatives, influencing SAMs' stability and monolayer density .

- Fluorination Degree: Nonacosafluoro (29 F) substitution enhances hydrophobicity and chemical resistance compared to less-fluorinated analogues (e.g., 25 F in pentacosafluoro derivatives) .

Perfluorinated Alkanes Without Iodine

Key Differences :

- Reactivity : The iodine atom in the target compound enables nucleophilic substitution reactions, unlike inert perfluorinated alkanes.

- Polarity: Carboxylic acid derivatives (e.g., pentacosafluorotridecanoic acid) exhibit higher polarity due to the -COOH group, affecting solubility and interfacial behavior .

Physicochemical Properties

Thermal and Chemical Stability

- Thermal Stability: The target compound’s decomposition temperature exceeds 300°C due to robust C–F bonds, outperforming non-fluorinated 1-iodohexadecane (decomposes at ~200°C) .

- Chemical Inertness: Fluorination reduces reactivity toward acids/bases, unlike iodine-terminated non-fluorinated alkanes, which undergo hydrolysis more readily .

Solubility and Hydrophobicity

Functional Uses

- SAMs: The compound forms dense, ordered monolayers on gold surfaces, critical for biosensor and microelectromechanical systems (MEMS) .

Environmental Comparison

Key Insight : The iodine atom and fluorination synergistically enhance environmental persistence compared to carboxylated perfluoroalkyl substances .

Analytical Techniques

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane (CASRN 65510-55-6) is a perfluorinated compound belonging to a class of substances known as per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their carbon-fluorine bonds and have been widely used in various industrial applications due to their unique chemical properties. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure:

The structure of 1,1,1,2,...14-Nonacosafluoro-16-iodohexadecane is notable for its long carbon chain and multiple fluorinated carbons. This structure contributes to its hydrophobicity and resistance to degradation.

Physical Properties:

- Molecular Formula: C16H3F29I

- Molecular Weight: Approximately 700 g/mol

- State: Typically exists as a liquid or solid depending on temperature.

Toxicological Profile

Research indicates that PFAS compounds can exhibit various toxicological effects. The specific biological activity of 1,1,...14-nonacosafluoro-16-iodohexadecane has not been extensively studied; however:

- Persistence: PFAS are known for their persistence in the environment and human body due to their strong carbon-fluorine bonds. They do not easily break down and can accumulate over time.

-

Health Effects: Studies on related PFAS compounds suggest potential health risks including:

- Endocrine Disruption: Some PFAS have been linked to disruptions in hormonal systems.

- Developmental Toxicity: Animal studies have shown adverse developmental effects.

- Carcinogenic Potential: Certain PFAS have been associated with increased cancer risk in humans.

Case Studies

A review of case studies involving similar compounds provides insight into the potential biological activity of nonacosafluoro-16-iodohexadecane:

- PFOA Exposure Studies:

- Environmental Impact Assessments:

Summary of Findings

The following table summarizes key findings from research related to the biological activity of PFAS compounds similar to nonacosafluoro-16-iodohexadecane:

| Study Type | Findings |

|---|---|

| Epidemiological Studies | Associations with high cholesterol and liver enzyme elevation |

| Animal Toxicology | Developmental toxicity and increased cancer risk observed |

| Environmental Studies | Bioaccumulation in aquatic species; potential impacts on ecosystems |

| Mechanistic Studies | Evidence of endocrine disruption mechanisms |

Q & A

What are the standard methodologies for synthesizing and characterizing 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane?

Basic Research Focus

The compound is synthesized via radical telomerization of tetrafluoroethylene with iodinated precursors, followed by purification using fractional distillation or column chromatography. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorine and hydrogen environments, mass spectrometry (MS) for molecular weight validation, and elemental analysis for stoichiometric verification . Purity assessment often requires gas chromatography (GC) with flame ionization detection, as residual solvents like chloroform or ethyl acetate may persist .

How can researchers reconcile conflicting data on the environmental persistence of this compound compared to laboratory-based degradation studies?

Advanced Research Focus

Discrepancies between field observations (e.g., bioaccumulation in aquatic systems) and lab studies (e.g., photolytic degradation under UV) may arise due to matrix effects (e.g., organic matter in natural water) or incomplete degradation pathways. Methodological solutions include:

- Controlled Environmental Simulations : Use microcosms mimicking natural conditions (pH, salinity, microbial activity) to study degradation intermediates .

- Isotopic Labeling : Track the iodine moiety (¹²⁹I) via inductively coupled plasma mass spectrometry (ICP-MS) to quantify persistence .

- Meta-Analysis Frameworks : Apply statistical models to integrate heterogeneous datasets, accounting for variables like temperature and UV exposure .

What experimental designs are optimal for studying its role in self-assembled monolayers (SAMs)?

Basic Research Focus

For SAMs research, substrate preparation (e.g., gold or silicon surfaces) and solvent selection (e.g., sparingly soluble in chloroform) are critical. Key steps:

- Substrate Functionalization : Clean surfaces via plasma etching or chemical oxidation to ensure SAM adhesion .

- Ellipsometry or Contact Angle Measurements : Quantify monolayer thickness and hydrophobicity .

- Electrochemical Impedance Spectroscopy (EIS) : Assess electron transfer barriers introduced by the fluorinated SAM .

How can computational modeling advance the understanding of its structure-property relationships?

Advanced Research Focus

Molecular dynamics (MD) simulations and density functional theory (DFT) can elucidate:

- Fluorine Chain Packing : Simulate steric effects of perfluorinated chains on SAM stability .

- Iodine Reactivity : Predict sites for nucleophilic substitution using electrostatic potential maps .

- COMSOL Multiphysics Integration : Model diffusion kinetics in environmental matrices to predict bioaccumulation .

What theoretical frameworks guide research on its interactions with biological systems?

Advanced Research Focus

Link studies to:

- Persistent Organic Pollutant (POP) Theory : Investigate bioaccumulation factors (BAFs) and trophic magnification using lipid-water partitioning coefficients (log Kow) .

- Fluorophobic Effect : Explore how perfluorination disrupts protein binding via hydrophobic mismatch analysis .

How can researchers address analytical challenges in detecting trace amounts of this compound?

Basic Research Focus

Leverage high-resolution techniques:

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Optimize ionization (e.g., electrospray) for fluorinated compounds .

- X-ray Photoelectron Spectroscopy (XPS) : Detect surface-bound iodine in SAMs with <1% detection limits .

- Solid-Phase Microextraction (SPME) : Pre-concentrate trace levels from water or soil .

What strategies mitigate reproducibility issues in SAMs fabrication using this compound?

Advanced Research Focus

Variability in SAM homogeneity often stems from solvent purity or substrate roughness. Solutions include:

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., immersion time, concentration) .

- Atomic Force Microscopy (AFM) : Validate monolayer defects at nanoscale resolution .

- Batch-to-Batch Consistency Checks : Implement QC protocols using FTIR to confirm terminal -SH groups (if applicable) .

How can interdisciplinary approaches enhance its application in materials and environmental science?

Advanced Research Focus

Combine methodologies from:

- Materials Science : Engineer SAMs for anti-fouling coatings using fluorinated hydrophobicity .

- Environmental Chemistry : Develop remediation strategies (e.g., advanced oxidation processes) targeting iodine-fluorine bonds .

- Collaborative Frameworks : Use bibliometric analysis to identify cross-disciplinary research gaps (e.g., toxicity vs. utility) .

What ethical considerations arise when studying this PFAS-related compound?

Advanced Research Focus

Ethical challenges include:

- Environmental Impact Disclosure : Adhere to EPA guidelines for PFAS reporting under TSCA .

- Safe Disposal Protocols : Neutralize iodine via reduction (e.g., Na2S2O3) before incineration to prevent HI emissions .

- Transparency in Data Sharing : Use platforms like NIH RePORTER to publish negative results (e.g., failed degradation experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.